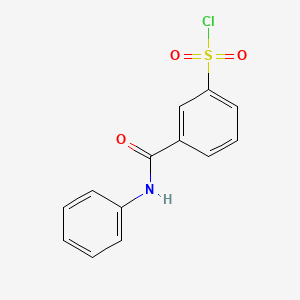![molecular formula C25H27FN2O B12826311 N-[(4-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12826311.png)
N-[(4-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the naphthalen-1-yl group: This step involves the alkylation of the piperidine ring with a naphthalene derivative.
Addition of the 4-fluorobenzyl group: This can be done through a nucleophilic substitution reaction.
Formation of the carboxamide group: This is typically achieved through an amidation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring or the piperidine nitrogen.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Oxidized derivatives of the naphthalene ring.
Reduction products: Amines derived from the reduction of the carboxamide group.
Substitution products: Compounds with different substituents replacing the fluorobenzyl group.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Receptor Studies: Used in studies involving piperidine receptors.
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for its potential therapeutic effects.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other compounds.
Pharmaceutical Manufacturing: Potential use in the production of pharmaceutical agents.
Mécanisme D'action
The mechanism of action of ®-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-N-(4-Fluorobenzyl)-1-(1-phenylethyl)piperidine-4-carboxamide
- ®-N-(4-Chlorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in the benzyl group can significantly alter the compound’s pharmacokinetic and pharmacodynamic properties.
- Naphthalene Ring : The naphthalene ring provides unique steric and electronic properties, influencing the compound’s interaction with molecular targets.
Propriétés
Formule moléculaire |
C25H27FN2O |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-1-[(1R)-1-naphthalen-1-ylethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H27FN2O/c1-18(23-8-4-6-20-5-2-3-7-24(20)23)28-15-13-21(14-16-28)25(29)27-17-19-9-11-22(26)12-10-19/h2-12,18,21H,13-17H2,1H3,(H,27,29)/t18-/m1/s1 |
Clé InChI |
VTAUBQMDNJOEAK-GOSISDBHSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC2=CC=CC=C21)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)F |
SMILES canonique |
CC(C1=CC=CC2=CC=CC=C21)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


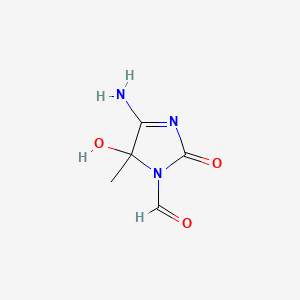
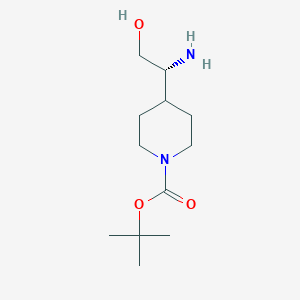
![7-(6-nitropyridin-3-yl)-5H-pyrido[4,3-b]indole](/img/structure/B12826259.png)
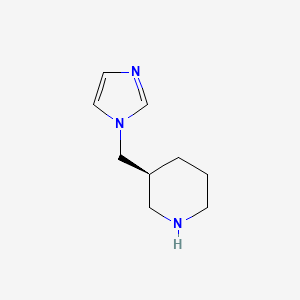
![2-(1H-Benzo[d]imidazol-2-yl)ethenol](/img/structure/B12826288.png)
![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12826294.png)
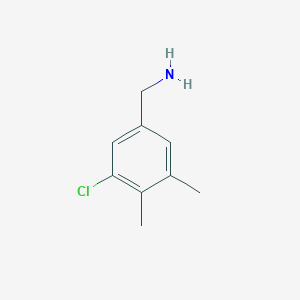



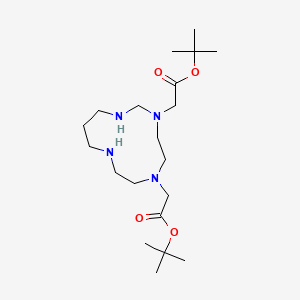
![Rel-methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate--dihydrogen sulfide](/img/structure/B12826321.png)

